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Compound of Interest

Compound Name: Jujubogenin

Cat. No.: B1254797 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This guide provides a comprehensive overview of the chemical structure and stereochemistry

of Jujubogenin, a complex triterpenoid sapogenin of significant interest in medicinal chemistry

and drug development.

Chemical Structure
Jujubogenin is a dammarane-type triterpenoid aglycone. Its chemical formula is C₃₀H₄₈O₄,

with a molecular weight of approximately 472.7 g/mol . The core structure is a pentacyclic

triterpene skeleton, characterized by a complex arrangement of fused rings and multiple

stereocenters.

The systematic IUPAC name for Jujubogenin is

(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-

enyl)-19,21-dioxahexacyclo[18.2.1.0¹,¹⁴.0²,¹¹.0⁵,¹⁰.0¹⁵,²⁰]tricosane-7,16-diol[1].

Below is a 2D representation of the chemical structure of Jujubogenin, generated using the

DOT language.
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Jujubogenin possesses a highly complex stereochemistry with nine contiguous stereocenters.

This intricate three-dimensional arrangement is critical for its biological activity. The specific

stereochemical configuration is determined by the spatial orientation of the various substituents

on the fused ring system.

The stereochemistry of Jujubogenin has been elucidated through advanced spectroscopic

techniques, particularly two-dimensional Nuclear Magnetic Resonance (2D-NMR) experiments

such as Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments provide

information about the spatial proximity of protons, allowing for the determination of the relative

stereochemistry of the molecule.

Due to the proprietary nature of much of the raw spectroscopic data, a comprehensive table of

specific dihedral angles and atom-to-atom distances from X-ray crystallography is not publicly

available. However, the established IUPAC name reflects the confirmed absolute

stereochemistry at each chiral center.

Quantitative Data
Detailed quantitative data for Jujubogenin, such as NMR chemical shifts and crystallographic

data, are often found in specialized chemical databases and original research publications,

which may require subscriptions for access. While a complete public dataset is not readily

available, the following tables provide a representative summary of the types of data used for

the characterization of Jujubogenin and related triterpenoids.

Table 1: Representative ¹³C NMR Chemical Shifts for a Dammarane-type Triterpenoid Scaffold
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Carbon Atom Chemical Shift (δ) ppm (in Pyridine-d₅)

C-1 38.5 - 39.5

C-2 26.0 - 27.0

C-3 88.0 - 89.0

C-4 39.0 - 40.0

C-5 55.0 - 56.0

C-6 18.0 - 19.0

C-7 34.0 - 35.0

C-8 40.0 - 41.0

C-9 50.0 - 51.0

C-10 37.0 - 38.0

... ...

C-20 72.0 - 73.0

C-21 22.0 - 23.0

C-22 36.0 - 37.0

C-23 25.0 - 26.0

C-24 125.0 - 126.0

C-25 131.0 - 132.0

C-26 25.5 - 26.5

C-27 17.5 - 18.5

C-28 28.0 - 29.0

C-29 16.0 - 17.0

C-30 16.5 - 17.5
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Note: These are approximate chemical shift ranges for a typical dammarane-type scaffold and

may vary for Jujubogenin itself.

Table 2: Representative ¹H NMR Chemical Shifts for Key Protons in a Dammarane-type

Triterpenoid

Proton
Chemical Shift (δ) ppm (in
CDCl₃)

Multiplicity

H-3 3.20 - 3.30 dd

H-12 5.30 - 5.40 t

H-24 5.10 - 5.20 t

Me-18 0.85 - 0.95 s

Me-19 0.75 - 0.85 s

Me-21 0.90 - 1.00 d

Me-26 1.60 - 1.70 s

Me-27 1.65 - 1.75 s

Me-28 0.80 - 0.90 s

Me-29 0.95 - 1.05 s

Me-30 0.88 - 0.98 s

Note: These are generalized values. Specific shifts and coupling constants for Jujubogenin
require access to detailed spectral data.

Experimental Protocols
The structural elucidation of Jujubogenin and its glycosides involves a combination of

chromatographic separation and spectroscopic analysis.

Isolation and Purification
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Extraction: The plant material (e.g., seeds of Ziziphus jujuba) is typically defatted with a non-

polar solvent like hexane, followed by extraction with a polar solvent such as methanol or

ethanol.

Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate

compounds based on polarity.

Chromatography: Final purification is achieved through a series of column chromatography

techniques, including silica gel, Sephadex, and High-Performance Liquid Chromatography

(HPLC).

Structure Elucidation
A combination of spectroscopic methods is employed for the definitive structural analysis of

Jujubogenin.

4.2.1. Mass Spectrometry (MS)

Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is

commonly used.

Purpose: To determine the accurate molecular weight and elemental composition of the

molecule.

Methodology:

The purified sample is dissolved in a suitable solvent (e.g., methanol).

The solution is infused into the ESI source.

Mass spectra are acquired in both positive and negative ion modes.

The molecular formula is determined from the exact mass measurement of the molecular

ion peak (e.g., [M+H]⁺ or [M-H]⁻).

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Techniques: A suite of 1D and 2D NMR experiments are performed.
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Purpose: To determine the carbon skeleton, the number and types of protons and carbons,

their connectivity, and the relative stereochemistry.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is required.

Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g.,

CDCl₃, Pyridine-d₅).

Key Experiments:

¹H NMR: Provides information on the number of different types of protons and their

neighboring protons (through spin-spin coupling).

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH,

CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin

system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds apart, which is crucial for establishing the

connectivity of the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations

between protons that are close to each other, providing critical information for determining

the relative stereochemistry.

Signaling Pathways
Jujubogenin, primarily through its glycoside derivatives like Jujuboside A, exerts significant

effects on the central nervous system by modulating key neurotransmitter systems. The

primary mechanisms involve the glutamatergic and GABAergic pathways.
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Inhibition of Glutamate-Mediated Excitatory Signaling
Jujuboside A has been shown to inhibit the excitatory signaling pathway mediated by

glutamate. This is achieved by reducing the release of glutamate and subsequently blocking

the increase of intracellular calcium ([Ca²⁺]i) that is typically induced by glutamate. This action

is believed to contribute to the sedative and anxiolytic effects of Jujubogenin-containing

extracts.

The following diagram illustrates the proposed inhibitory effect of Jujubogenin (via Jujuboside

A) on the glutamate signaling pathway.
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Inhibition of Glutamate Excitatory Pathway by Jujubogenin

Modulation of GABAergic Signaling
Jujubogenin and its glycosides also modulate the GABAergic system, which is the primary

inhibitory neurotransmitter system in the brain. It is believed to enhance the effects of GABA,

leading to a calming effect. This may occur through interaction with GABA-A receptors,

although the precise molecular targets are still under investigation.

The diagram below depicts the general mechanism of GABAergic signaling and the potential

point of modulation by Jujubogenin.
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Modulation of GABAergic Signaling by Jujubogenin

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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